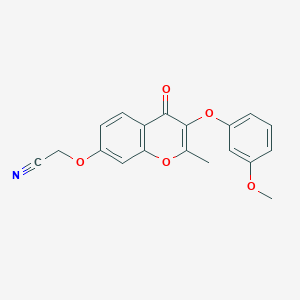

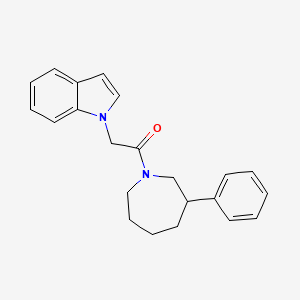

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a chromen-7-yl ring, a methoxyphenoxy group, and an acetonitrile group .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .Scientific Research Applications

Synthesis of New Condensed Coumarin Derivatives : This study explores the synthesis of new coumarin derivatives, which are important for their various pharmacological activities. The novel compounds synthesized demonstrate the potential of using 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile in creating new chemical entities with possible therapeutic applications (Dekić et al., 2007).

Molybdenum(VI) Complexes for Catalytic Applications : This research discusses the formation of molybdenum(VI) complexes with thiazole-hydrazone ligand, where the compound plays a role in the reaction process. The complexes formed are used as catalysts for olefin oxidation, demonstrating the compound's utility in catalytic processes (Ghorbanloo et al., 2016).

Palladium-Catalyzed Cyclization Reaction : This study highlights the use of the compound in a palladium-catalyzed cyclization reaction, leading to the synthesis of cyclic ketones. This demonstrates its potential in facilitating complex organic reactions, which are crucial in various synthetic processes (Tsuji et al., 1980).

Antitumor Benzothiazoles Synthesis : This research involves the oxidation of 2-methoxyphenols, indicating the compound's role in synthesizing antitumor agents. Such studies are significant for developing new cancer treatments (Wells et al., 2000).

Synthesis of Isoxazolines : The compound is used in the synthesis of isoxazolines, which are important building blocks in organic synthesis. The study discusses its role in regioselective cycloaddition to olefins, showcasing its versatility in chemical syntheses (Tsuge et al., 1987).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-12-19(25-15-5-3-4-13(10-15)22-2)18(21)16-7-6-14(23-9-8-20)11-17(16)24-12/h3-7,10-11H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTYBZKIEAVPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrrolidin-2-one](/img/structure/B2919017.png)

![1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2919020.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)

![2-Chlorospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2919022.png)

![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)

![3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol](/img/structure/B2919025.png)

![ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2919027.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide](/img/structure/B2919034.png)